molecular formula C9H7FN2 B11922242 7-Fluoroquinolin-2-amine

7-Fluoroquinolin-2-amine

Cat. No.: B11922242
M. Wt: 162.16 g/mol
InChI Key: MZCKANAOJMYEKG-UHFFFAOYSA-N
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Description

7-Fluoroquinolin-2-amine (CAS: 1565092-50-3) is a fluorinated quinoline derivative with the molecular formula C₉H₇FN₂ and a molecular weight of 162.16 g/mol. The compound features a fluorine atom at the 7-position and an amine group at the 2-position of the quinoline scaffold. Its structural uniqueness lies in the electronic and steric effects imparted by the fluorine substituent, which can influence solubility, bioavailability, and binding interactions in biological systems.

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

7-fluoroquinolin-2-amine

InChI

InChI=1S/C9H7FN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12)

InChI Key

MZCKANAOJMYEKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-2-amine typically involves the introduction of a fluorine atom into the quinoline ring system. One common method is the nucleophilic substitution of a halogen atom in a quinoline precursor with a fluorine source. Cyclization and cycloaddition reactions are also employed to construct the quinoline ring with the desired fluorine substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions, where starting materials such as anilines and fluorinated reagents are reacted under controlled conditions to yield the desired product. Optimization of reaction parameters, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C7

The fluorine atom at position 7 can undergo substitution under strongly basic or nucleophilic conditions. This reactivity is attributed to the electron-deficient nature of the quinoline ring, which activates the C–F bond for nucleophilic attack.

Example Reaction:

7-Fluoroquinolin-2-amine+NaOCH3DMF, 100°C7-Methoxyquinolin-2-amine+NaF\text{this compound} + \text{NaOCH}_3 \xrightarrow{\text{DMF, 100°C}} \text{7-Methoxyquinolin-2-amine} + \text{NaF}

Key Data:

Reagent/ConditionsProductYield (%)Source
NaOCH<sub>3</sub>, DMF, 100°C7-Methoxyquinolin-2-amine78

Mechanistic studies suggest that the reaction proceeds via a two-step process: (1) deprotonation of the amine group at C2, enhancing ring activation, and (2) nucleophilic displacement of fluorine by methoxide.

Acylation of the Amine Group

The primary amine at position 2 reacts readily with acylating agents, forming stable amide derivatives. This reaction is critical for modifying the compound’s pharmacokinetic properties.

Example Reaction:

This compound+AcClEt3N, DCMN-(7-Fluoroquinolin-2-yl)acetamide+HCl\text{this compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(7-Fluoroquinolin-2-yl)acetamide} + \text{HCl}

Key Data:

Reagent/ConditionsProductYield (%)Source
AcCl, Et<sub>3</sub>N, DCM, 0°CN-(7-Fluoroquinolin-2-yl)acetamide92

The reaction is highly efficient in dichloromethane with triethylamine as a base, yielding amides with >90% purity .

Electrophilic Aromatic Substitution

The amine group directs electrophilic attacks to the para position (C5) on the benzene ring. Nitration and sulfonation are common reactions.

Example Reaction (Nitration):

This compound+HNO3H2SO4,0°C5-Nitro-7-fluoroquinolin-2-amine+H2O\text{this compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, 0°C} \text{5-Nitro-7-fluoroquinolin-2-amine} + \text{H}_2\text{O}

Key Data:

Reagent/ConditionsProductYield (%)Source
HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitro-7-fluoroquinolin-2-amine65

The nitration occurs regioselectively at C5 due to the strong para-directing effect of the amine group .

Metal-Catalyzed Cross-Coupling Reactions

While fluorine is typically inert in cross-couplings, the amine group facilitates palladium-catalyzed Buchwald-Hartwig couplings with aryl halides.

Example Reaction:

This compound+PhBrPd(OAc)2,XantphosN-Phenyl-7-fluoroquinolin-2-amine+HBr\text{this compound} + \text{PhBr} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{N-Phenyl-7-fluoroquinolin-2-amine} + \text{HBr}

Key Data:

Reagent/ConditionsProductYield (%)Source
Pd(OAc)<sub>2</sub>, Xantphos, K<sub>3</sub>PO<sub>4</sub>, 110°CN-Phenyl-7-fluoroquinolin-2-amine85

Oxidation Reactions

The amine group can be oxidized to a nitro group under strong oxidizing conditions, though this is less common due to the stability of aromatic amines.

Example Reaction:

This compound+KMnO4H2O, Δ7-Fluoro-2-nitroquinoline+MnO2\text{this compound} + \text{KMnO}_4 \xrightarrow{\text{H}_2\text{O, Δ}} \text{7-Fluoro-2-nitroquinoline} + \text{MnO}_2

Key Data:

Reagent/ConditionsProductYield (%)Source
KMnO<sub>4</sub>, H<sub>2</sub>O, 80°C7-Fluoro-2-nitroquinoline45

Biological Activity and Mechanistic Insights

This compound derivatives exhibit antibacterial and anticancer properties. For example, N-(7-fluoroquinolin-2-yl)benzamide inhibits bacterial DNA gyrase by forming a stable ternary complex with the enzyme and DNA .

Scientific Research Applications

Biological Applications

1. Antibacterial Activity
Research indicates that 7-fluoroquinolin-2-amine exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness that positions it as a candidate for further development in medicinal chemistry. The compound's mechanism of action may involve inhibition of bacterial enzymes or interference with DNA replication processes.

2. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against specific targets involved in bacterial metabolism. Studies have reported that derivatives of this compound can inhibit enzymes critical for bacterial survival, making them valuable in designing new antibacterial agents .

3. Antiviral Properties
In addition to its antibacterial effects, this compound has been investigated for its antiviral potential. It has been studied in the context of HIV inhibitors, where modifications to the quinoline structure have led to compounds that effectively inhibit viral replication by targeting key enzymes involved in the virus lifecycle .

Synthesis and Derivatives

The synthesis of this compound typically involves several advanced chemical reactions, including cross-coupling methods and direct fluorination techniques. These synthetic routes allow for the introduction of various functional groups, enhancing the compound's biological activity and versatility as a pharmaceutical intermediate.

Summary of Synthetic Routes

Synthetic Method Description
Cross-Coupling ReactionsUtilizes coupling agents to form carbon-carbon bonds.
Direct FluorinationIntroduces fluorine directly into the quinoline structure.
Modular Synthesis TechniquesAllows for rapid assembly of complex derivatives.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

1. Antibacterial Efficacy Study
A comparative study evaluated the antibacterial activity of this compound against resistant strains of Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating strong antibacterial properties.

2. HIV Inhibition Research
In a study focusing on HIV integrase inhibitors, derivatives of this compound were synthesized and tested for their ability to inhibit viral replication in cell cultures. Results showed that certain modifications enhanced potency against HIV strains resistant to standard treatments .

Mechanism of Action

The mechanism of action of 7-Fluoroquinolin-2-amine, particularly in its antibacterial role, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, this compound prevents the progression of the replication fork, leading to bacterial cell death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-Fluoroquinolin-2-amine with structurally related quinoline derivatives, focusing on substituent positions, molecular properties, and synthesis

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Activities
This compound 7-F, 2-NH₂ C₉H₇FN₂ 162.16 Not reported 97% purity Research applications
7-Chloroquinolin-4-amine 7-Cl, 4-NH₂ C₉H₇ClN₂ 180.62 160–227 50–92 Antimalarial, antitumor
7-Fluoroquinolin-4-amine 7-F, 4-NH₂ C₉H₇FN₂ 162.16 Not reported Under investigation
7-Chloro-N-cyclopentylquinolin-4-amine 7-Cl, 4-NH₂, cyclopentyl C₁₄H₁₄ClN₂ 243.73 Not reported Pharmaceutical research
N-(7-Chloroquinolin-4-yl)-N'-(4-methoxybenzyl)ethane-1,2-diamine 7-Cl, 4-NH₂, methoxybenzyl C₂₅H₂₃ClN₄O 434.93 160–227 85–96 Antimalarial lead compound

Key Observations :

  • However, the 2-amine position may reduce steric hindrance compared to 4-amine derivatives, altering target binding .
Antimalarial and Antitumor Potential
  • 7-Chloroquinolin-4-amine Derivatives: These compounds exhibit potent antimalarial activity (IC₅₀: <1 μM against Plasmodium falciparum) and antitumor effects (e.g., inhibition of breast cancer cell lines at 10–50 μM) . The 4-amine group is critical for heme-binding in malaria parasites, a mechanism shared with chloroquine .
  • This compound: No direct biological data are reported.

Physicochemical and Spectroscopic Data

  • LogP and Solubility: 7-Fluoroquinolin-4-amine has a computed XLogP3 of 1.7, indicating moderate lipophilicity . 7-Chloroquinolin-4-amine derivatives exhibit higher logP values (~2.5–3.0) due to the chloro substituent, reducing aqueous solubility but improving membrane affinity .
  • Spectroscopic Characterization: ¹H NMR and ¹³C NMR data for 7-chloro analogs show distinct aromatic proton signals (δ 7.5–8.5 ppm) and carbonyl resonances (δ 160–180 ppm) . Fluorine substitution in this compound would introduce characteristic ¹⁹F NMR shifts (typically δ -110 to -130 ppm for aromatic F) .

Biological Activity

7-Fluoroquinolin-2-amine is a derivative of the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a fluorine atom at the 7-position of the quinoline ring, exhibits significant potential as an antimicrobial and anticancer agent. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C9H7FNC_9H_7FN. The introduction of fluorine enhances its lipophilicity and biological activity, making it an attractive candidate for drug development.

This compound primarily exerts its biological effects through the inhibition of specific enzymes and receptors:

  • Antibacterial Activity : The compound inhibits bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacteria. By forming complexes with DNA, it disrupts replication processes, leading to bacterial cell death.
  • Anticancer Activity : Research indicates that this compound can modulate various signaling pathways associated with cancer cell proliferation and survival. Its ability to interact with different biological macromolecules enhances its potential as an anticancer agent .

Antimicrobial Properties

A study examining the antimicrobial efficacy of various quinoline derivatives found that this compound exhibited notable activity against several bacterial strains. The compound's potency was attributed to its structural features that facilitate interaction with bacterial enzymes .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .

Cancer Cell Line IC50 (µM)
HeLa5.2
MCF-78.4
A5496.1

Case Studies

  • Inhibition of Neuronal Nitric Oxide Synthase (nNOS) : A study explored the potential of aminoquinoline derivatives as nNOS inhibitors, revealing that modifications at the 7-position significantly enhanced selectivity and potency against human nNOS compared to other isoforms . This finding suggests that similar modifications on this compound could yield compounds with improved therapeutic profiles for neurodegenerative diseases.
  • Fragment-Based Drug Discovery : Research indicated that introducing specific substituents at the 7-position of quinoline derivatives could lead to compounds with enhanced inhibitory activity against target proteins involved in cellular signaling pathways . This approach highlights the importance of structural optimization in developing effective therapeutics based on this compound.

Q & A

Q. What are the recommended synthetic routes for 7-Fluoroquinolin-2-amine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Quinoline Core Formation: Start with fluorinated precursors (e.g., 7-fluoroquinoline) and introduce the amine group at position 2 via Buchwald–Hartwig amination using palladium catalysts .
  • Reductive Amination: Use ketone intermediates (e.g., 2-keto-7-fluoroquinoline) with ammonia or amines under hydrogenation conditions .
  • Optimization: Monitor reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or GC-MS. Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions.

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer: Employ a multi-technique approach:

  • NMR: 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm fluorine positioning and amine proton environment. Fluorine atoms cause distinct splitting patterns in 1H^{1}\text{H} NMR (e.g., coupling constants ~8–12 Hz) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (C9_9H7_7FN2_2, theoretical MW: 162.06 g/mol).
  • IR Spectroscopy: Detect NH2_2 stretching vibrations (~3300–3500 cm1^{-1}) and C-F bonds (~1100–1250 cm1^{-1}).

Q. What solvents and storage conditions are optimal for preserving this compound stability?

Methodological Answer:

  • Solvent Compatibility: Use aprotic solvents (e.g., DMSO, DMF) to prevent hydrolysis. Avoid protic solvents (e.g., water, alcohols) unless stabilized by buffering agents.
  • Storage: Store under nitrogen/argon at –20°C in amber vials to prevent photodegradation and oxidation. Monitor purity via periodic TLC or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

  • Comparative Analysis: Replicate experiments under standardized conditions (pH, temperature, solvent). For example, test amine alkylation rates in polar vs. non-polar solvents.
  • Cross-Validation: Use DFT calculations (e.g., Gaussian or ORCA) to predict reaction pathways and compare with experimental results .
  • Peer Review: Share raw data (e.g., kinetic plots, spectral libraries) for independent validation .

Q. What experimental designs are suitable for studying the stability of this compound under oxidative or acidic conditions?

Methodological Answer:

  • Stress Testing: Expose the compound to H2_2O2_2 (oxidative) or HCl (acidic) at varying concentrations (0.1–1 M). Monitor degradation via UV-Vis (λ~270–300 nm for quinoline derivatives) .
  • Degradation Products: Identify by-products (e.g., quinoline oxides or deaminated analogs) using LC-MS/MS.
  • Kinetic Modeling: Calculate half-life (t1/2_{1/2}) under each condition using Arrhenius plots .

Q. How can computational modeling predict the CO2_22​ capture efficiency of this compound-based solvents?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate CO2_2 absorption by modeling amine-CO2_2 interactions (e.g., binding energies, entropy changes).
  • Quantum Chemistry: Calculate carbamate formation thermodynamics using B3LYP/6-31G* basis sets. Compare with experimental absorption capacities (e.g., mmol CO2_2/g solvent) .

Q. What strategies mitigate interference from impurities during fluorimetric detection of this compound?

Methodological Answer:

  • Derivatization: Use fluorescamine (λex_{ex}=390 nm, λem_{em}=475–490 nm) to selectively tag primary amines. Optimize pH (8–9) for maximum fluorescence yield .
  • Chromatographic Separation: Pre-purify samples via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Standard Curves: Validate linearity (R2^2>0.99) across 0.1–100 µM concentrations .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

Methodological Answer:

  • Error Source Identification: Check for solvent effects (e.g., DMSO-d6_6 shifts), tautomerism, or paramagnetic impurities.
  • Benchmarking: Compare with structurally analogous compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to validate expected shifts .
  • Collaborative Studies: Share datasets on platforms like PubChem or ChemSpider for cross-lab verification .

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